molecular formula C11H11NO4 B1447228 Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate CAS No. 1352395-58-4

Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate

Cat. No. B1447228
M. Wt: 221.21 g/mol
InChI Key: IPZAVHVALXVCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate, also known as EMBC, is a chemical compound that has been studied for its potential applications in various scientific fields. EMBC is an aromatic heterocyclic compound, which is a type of organic compound that contains a ring of atoms of at least two different elements. It is an important intermediate in the synthesis of various drugs and has also been studied for its potential as an antioxidant and anti-inflammatory agent. EMBC has been used in the synthesis of several pharmaceuticals, including antifungal agents, anti-allergy agents, and anticancer agents.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate has demonstrated promising antimicrobial and antioxidant activities. For instance, specific derivatives of this compound, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have shown excellent antibacterial and antifungal properties. Additionally, they possess significant antioxidant potential (Raghavendra et al., 2016).

Synthesis of Carboxylic Acid Derivatives

The compound is also valuable in the synthesis of carboxylic acid derivatives. Research has shown that ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate, a related compound, reacts with hydroxylamine or hydrazines to yield isoxazole and pyrazole ortho-dicarboxylic acid esters. These processes are crucial for the development of various pharmaceutical and synthetic applications (Vicentini et al., 2000).

Directed Lithiation

In chemical synthesis, directed lithiation is another application area. A study demonstrated that lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, which is a functionalized isoxazole AMPA analog, occurs at the C-5 methyl group. This process is facilitated by 5,5-dimethyl-1,3-dioxanyl as a directing group, highlighting its utility in organic synthesis (Zhou & Natale, 1998).

Isoxazole-4-carboxylic Acid Derivatives Synthesis

The compound is instrumental in synthesizing isoxazole-4-carboxylic acid derivatives. A study reported the first synthesis of these derivatives through domino isoxazole-isoxazole isomerization. This method has broad implications in medicinal chemistry and drug development (Serebryannikova et al., 2019).

Soil Metabolism in Agricultural Applications

In agriculture, the metabolism of related compounds in the soil is vital for understanding the environmental impact of herbicides. For example, the soil metabolism of isoxaben, a related herbicide, has been studied to understand its breakdown and the formation of nontoxic products in winter wheat crops (Rouchaud et al., 1993).

properties

IUPAC Name

ethyl 4-methoxy-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-3-15-11(13)10-9-7(14-2)5-4-6-8(9)16-12-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZAVHVALXVCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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